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Abstract

Dalpiciclib hydrochloride (also known as SHR-6390) is an orally active, highly selective, and
potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed
in China, it has demonstrated significant antitumor activity in various preclinical models and
clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor
receptor 2-negative (HERZ2-) breast cancer.[3][4][5] This technical guide provides an in-depth
overview of Dalpiciclib hydrochloride's chemical structure, physicochemical properties,
mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Structure and Properties

Dalpiciclib hydrochloride is a pyrido[2,3-d]pyrimidin-7-one derivative.[6] Its chemical identity
and key properties are summarized below.
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Property Value Reference(s)
6-acetyl-8-cyclopentyl-5-
methyl-2-[(5-piperidin-4-yl-2-

IUPAC Name pyridinyl)amino]pyrido[2,3- [718]
d]pyrimidin-7-one
hydrochloride

Synonyms SHR-6390 hydrochloride [1][8]

Molecular Formula C25H31CIN6O2 [9][10]

Molecular Weight 483.01 g/mol [9][10]

CAS Number 1637781-04-4 (for Dalpiciclib) [71[8]

Appearance Powder 9]
Poor solubility. Soluble in

N DMSO at 5 mg/mL with

Solubility ] ] [10][11]
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Mechanism of Action: Selective CDK4/6 Inhibition

Dalpiciclib exerts its antineoplastic effects by selectively targeting the cyclin D-CDK4/6-

retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[12][13]

Signaling Pathway:

In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is hyperactivated,

leading to uncontrolled cell proliferation.[3][13]

o Growth factor signaling increases the expression of D-type cyclins (Cyclin D1, D2, D3).[3]
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e Cyclin D binds to and activates CDK4 and CDK®6.[3]

e The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor
protein (Rb).[3][12]

e Phosphorylation of Rb causes it to release the E2F transcription factor.[3][13]

o Free E2F then activates the transcription of genes required for the transition from the G1
(first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to
DNA replication and division.[3][12]

Dalpiciclib acts as an ATP-competitive inhibitor of CDK4 and CDK®6, preventing the
phosphorylation of Rb.[4][13] This maintains Rb in its active, hypophosphorylated state, where
it remains bound to E2F.[11][13] The sequestration of E2F prevents the expression of S-phase
genes, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.
[3][12] Dalpiciclib has shown high selectivity and comparable potency against both CDK4 and
CDK6.[11]
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Caption: Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
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Pharmacodynamics and Preclinical Efficacy

Dalpiciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK®,
leading to significant anti-proliferative effects in retinoblastoma-positive cancer cell lines.

Parameter Value (ICso) Target Reference(s)
Potency 12.4 nM CDK4 [1][2][14]
Potency 9.9 nM CDK®6 [1112][14]

In vitro, Dalpiciclib inhibits cell proliferation in a dose-dependent manner and induces G1 cell
cycle arrest.[1][2][15] In vivo, oral administration of Dalpiciclib hydrochloride has shown
dose-dependent antitumor activity in human xenograft models of breast cancer and
esophageal squamous cell carcinoma (ESCC).[1][10]

Pharmacokinetics

A mass balance study in healthy male subjects following a single oral dose of 150 mg [**C]-
labeled Dalpiciclib provided key pharmacokinetic data.[16]

Parameter Mean Value Reference(s)

Time to Peak Plasma

) 3.00 hours [16]
Concentration (Tmax)
Plasma Half-Life (t1/2) of
43.5 hours [16]
Parent Drug
Peak Plasma Concentration
42.9 ng/mL [16]
(Cmax)
Area Under the Curve (AUC) 1150 ng/mL*h (AUClast) [16]
Route of Elimination Primarily fecal [16]
) ~71.9% in feces, ~22.7% in
Excretion (at 312 hours) ] [16]
urine
Blood-to-Plasma Ratio (AUC) 1.81 [16]
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Metabolism: Thirteen metabolites have been identified, with the parent drug, SHR6390, being
the main component found in plasma, urine, and stool.[16] Fecal clearance is the primary route
of excretion for Dalpiciclib and its metabolites.[16]

Clinical Studies and Efficacy

Dalpiciclib has been evaluated in multiple clinical trials, demonstrating a manageable safety
profile and promising efficacy, particularly when combined with endocrine therapy.[17][18]
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Key
.. . Efficacy
. Combinatio Patient Reference(s
Trial Phase . Outcome
n Therapy Population
(150 mg
dose)
Disease
Control Rate
(DCRY):
Advanced
o 80.0%;
First-in- Breast )
I Monotherapy Median [17][19]
Human Cancer )
Progression-
(HR+/HER2-) )
Free Survival
(mPFS): 8.4
months
Objective
Advanced Response
(NCT039274 Letrozole/Ana  Breast Rate (ORR):
[18][20]
56) strozole Cancer 67.6%;
(untreated) mPFS: 24.1
months
Advanced
Breast ORR: 53.3%;
(NCT039274
56) Fulvestrant Cancer mPFS: 16.7 [18][20]
(progressed months
after ET)
HR+/HER2-
Advanced mPFS: 15.7
Breast months (vs.
DAWNA-1 1 Fulvestrant [5]
Cancer 7.2 months
(progressed with placebo)
after ET)

The most common grade 3 or 4 adverse events reported are neutropenia and leukopenia.[18]

[19] Based on these studies, the recommended Phase 2 and 3 dose is 150 mg administered
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orally once daily for three weeks, followed by one week off.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of typical experimental protocols employed in the evaluation of Dalpiciclib.

In Vitro Cell Proliferation Assay

Objective: To determine the dose-dependent effect of Dalpiciclib hydrochloride on the
proliferation of cancer cell lines.

Methodology:

o Cell Culture: Esophageal squamous cell carcinoma (Eca 109, Eca 9706) or other
retinoblastoma-positive tumor cell lines are cultured in appropriate media supplemented with
fetal bovine serum and antibiotics.

o Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere
overnight.

o Treatment: Cells are treated with a range of concentrations of Dalpiciclib hydrochloride
(e.g., 0-4 uM or 0-10 uM) or a vehicle control (e.g., DMSO).[1][2][10]

 Incubation: Plates are incubated for a specified period (e.g., 72 hours or 6 days).[1][2]

 Viability Assessment: Cell viability is assessed using a standard method such as the MTT or
CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

o Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control,
and dose-response curves are generated to calculate the 1Cso value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of Dalpiciclib hydrochloride in a living organism.
Methodology:

e Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8042970/
https://pubmed.ncbi.nlm.nih.gov/39229468/
https://www.benchchem.com/product/b10829879?utm_src=pdf-body
https://www.benchchem.com/product/b10829879?utm_src=pdf-body
https://www.medchemexpress.com/dalpiciclib-hydrochloride.html
https://www.medchemexpress.com/dalpiciclib.html
https://www.glpbio.com/kr/dalpiciclib-hydrochloride.html
https://www.medchemexpress.com/dalpiciclib-hydrochloride.html
https://www.medchemexpress.com/dalpiciclib.html
https://www.benchchem.com/product/b10829879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Tumor Implantation: Human cancer cells (e.g., breast cancer or ESCC cell lines) are
subcutaneously injected into the flank of the mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

o Randomization and Treatment: Mice are randomized into treatment and control groups.
Dalpiciclib hydrochloride is administered orally via gavage at specified doses (e.g., 37.5,
75, 150 mg/kg) and schedules (e.g., once daily for 30 days or once weekly for 3 weeks).[1]
[10] The control group receives a vehicle solution.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
Tumor volume is calculated using the formula: (Length x Width2)/2.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or after a fixed duration. Tumors are then excised and weighed.

o Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the
treatment.

Phase I Clinical Trial Design

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and
pharmacokinetic profile of Dalpiciclib in patients.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b10829879?utm_src=pdf-body
https://www.medchemexpress.com/dalpiciclib-hydrochloride.html
https://www.glpbio.com/kr/dalpiciclib-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Patient Enroliment
(e.g., HR+/HER2- ABC,
Failed Standard Therapy)

Dose Escalation Phase
(3+3 Design)
/ ®
AY
\
\
\
AY
\

Week 1: Single Dose
Pharmacokinetics (PK) Sampling

Y

| 2+ DLTs

> 7-Day Washout [lower dose)

Cycle 1: Daily Dosing
(3 weeks on, 1 week off)

Dose-Limiting Toxicity (DLT)
Assessment (End of Cycle 1)

Dose Expansion Phase
(at selected doses)

Determine MTD
(Maximum Tolerated Dose)

Continue Treatment Cycles
(until progression or toxicity)

Assess Safety, PK,
and Preliminary Efficacy

Click to download full resolution via product page

Caption: Workflow of a Phase | dose-escalation and expansion study for Dalpiciclib.
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Methodology:

» Patient Population: Patients with advanced, therapy-resistant cancers (e.g., HR+/HER2-
advanced breast cancer) are enrolled.[19]

» Study Design: An open-label, 3+3 dose-escalation design is typically used.[17][19]

e Dosing Schedule: Patients receive a single oral dose of Dalpiciclib in the first week for initial
pharmacokinetic analysis. After a washout period of at least seven days, they begin a 28-day
cycle consisting of once-daily oral administration for three weeks, followed by a one-week
rest period.[17][19]

e Dose Levels: The study starts at a low dose (e.g., 25 mg) and escalates in subsequent
cohorts (e.g., 50, 75, 100, 125, 150, 175 mg) until the MTD is identified.[17]

» Endpoints: The primary endpoints are safety, tolerability, MTD, and pharmacokinetics.
Secondary endpoints include preliminary antitumor activity, such as objective response rate
and disease control rate.[17][19]

e Dose Expansion: Once the MTD or recommended Phase 2 dose is determined, expansion
cohorts are enrolled at that dose level to gather more robust safety and efficacy data.[17]

Conclusion

Dalpiciclib hydrochloride is a potent and selective CDK4/6 inhibitor with a well-defined
mechanism of action. It has demonstrated a favorable pharmacokinetic profile and significant
clinical activity in patients with HR+/HER2- advanced breast cancer. Its manageable safety
profile and efficacy in combination with endocrine therapies establish it as a valuable
therapeutic agent in oncology. Further research and ongoing clinical trials will continue to
delineate its full potential across various cancer subtypes and treatment settings.
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 To cite this document: BenchChem. [Dalpiciclib Hydrochloride: A Comprehensive Technical
Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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